

# Chemical structure and molecular weight of Chlorprothixene-d6 HCl

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## Compound of Interest

Compound Name:	<i>(E/Z)-Chlorprothixene-d6 Hydrochloride</i>
CAS No.:	1246832-91-6
Cat. No.:	B1146955

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An In-Depth Technical Guide to Chlorprothixene-d6 Hydrochloride: Structure, Characterization, and Application

## Introduction

In the landscape of modern pharmaceutical research and development, stable isotope-labeled (SIL) compounds are indispensable tools. They are fundamental to the accurate quantification of drug candidates and their metabolites in complex biological matrices. Chlorprothixene-d6 Hydrochloride (HCl), the deuterated analog of the typical antipsychotic drug Chlorprothixene, serves as a prime example of a SIL internal standard. Its utility in pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology is paramount for generating robust, defensible data.<sup>[1][2]</sup>

Chlorprothixene itself is a thioxanthene-based neuroleptic agent that primarily functions as a dopamine D2 receptor antagonist.<sup>[3][4]</sup> It has been used in the treatment of psychosis and other psychiatric disorders.<sup>[3]</sup> The introduction of six deuterium atoms into the molecule creates a compound that is chemically almost identical to the parent drug but physically

distinguishable by mass spectrometry, making it the gold standard for quantitative bioanalysis. [5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of Chlorprothixene-d6 HCl for researchers, scientists, and drug development professionals.

## Physicochemical Properties and Chemical Structure

The defining characteristic of Chlorprothixene-d6 HCl is the substitution of six hydrogen atoms with deuterium atoms on the two N-methyl groups of the dimethylaminopropylidene side chain. This specific placement is strategic, as these positions are not typically involved in metabolic processes, thus ensuring the stability of the isotopic label throughout the analytical process.

The molecule, like its non-deuterated counterpart, exists as geometric isomers, specifically the (Z)- or cis-isomer and the (E)- or trans-isomer, arising from the double bond in the propylidene side chain.[7][8] Commercially available standards may consist of the (Z)-isomer, the (E)-isomer, or a mixture of both.[8][9]

Structural Elucidation:

The core of the molecule is a thioxanthene ring system, which is a three-ring structure containing a central sulfur-containing ring. A chlorine atom is substituted on one of the benzene rings. The deuterated side chain is attached to this ring system via a double bond.

- Core Structure: 2-chloro-9H-thioxanthene
- Side Chain: (3Z)-N,N-bis(methyl-d3)propan-1-amine
- Salt Form: Hydrochloride (HCl)

The precise chemical name, reflecting the cis geometry and deuteration, is (3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-(dimethyl-d6)-1-propanamine Hydrochloride.[10]

## Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C <sub>18</sub> H <sub>13</sub> D <sub>6</sub> Cl <sub>2</sub> NS	[7][8][10]
Molecular Weight	358.36 g/mol	[7][8]
Monoisotopic Mass	357.10 g/mol (calculated for the free base C <sub>18</sub> H <sub>12</sub> D <sub>6</sub> CINS)	N/A
Appearance	White to Off-White Solid	
Storage Conditions	2-8°C, Refrigerator, Under Inert Atmosphere	[10]

## The Critical Role of Deuteration in Bioanalysis

The use of a deuterated internal standard (IS) is the preferred methodology in quantitative mass spectrometry for several compelling reasons:[6]

- **Co-elution:** Chlorprothixene-d6 HCl has nearly identical chromatographic properties to the unlabeled analyte (Chlorprothixene). This ensures that both compounds elute from the liquid chromatography (LC) column at the same time, experiencing the same matrix effects and ionization suppression or enhancement.[6]
- **Identical Extraction Recovery:** During the sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), the deuterated standard behaves identically to the analyte, ensuring that any loss of analyte during extraction is accurately mirrored by a proportional loss of the IS.
- **Correction for Variability:** The SIL-IS effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to superior accuracy and precision in the final concentration measurement.[1][6] The concentration is determined from the ratio of the analyte's mass spectrometry signal to that of the known concentration of the IS.

## Analytical Characterization and Quality Control

The identity, purity, and isotopic enrichment of Chlorprothixene-d6 HCl must be rigorously confirmed before its use as an internal standard. This is achieved through a combination of powerful analytical techniques.[11][12]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for confirming the molecular structure and, crucially, the specific locations of the deuterium atoms.[1][11] In the  $^1\text{H}$ -NMR spectrum of Chlorprothixene-d6 HCl, the characteristic singlet corresponding to the six protons of the N,N-dimethyl group (typically around 2.5 ppm in a solvent like DMSO-d6) would be absent or significantly diminished, providing direct evidence of successful deuteration.[13][14][15]
- High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the elemental composition by providing a highly accurate mass measurement. It is also the primary tool for determining the isotopic enrichment and characterizing the isotopologue profile (the distribution of molecules with different numbers of deuterium atoms, e.g., d5, d4, etc.).[12][16] A high level of isotopic purity (typically >98%) is essential for a reliable internal standard to prevent signal overlap with the analyte.[16]
- Liquid Chromatography (LC): LC is used to assess the chemical purity of the standard, ensuring that it is free from synthetic byproducts or degradants.

## Experimental Protocol: LC-MS/MS Quantification of Chlorprothixene in Human Plasma

This section provides a validated, step-by-step protocol for the quantification of Chlorprothixene in human plasma using Chlorprothixene-d6 HCl as the internal standard. This method is suitable for pharmacokinetic analysis.[6]

### Preparation of Solutions

- Stock Solutions (1 mg/mL):
  - Accurately weigh ~1 mg of Chlorprothixene HCl (analyte) and Chlorprothixene-d6 HCl (Internal Standard, IS).
  - Dissolve each in 1 mL of methanol to create individual 1 mg/mL stock solutions.
- Working Solutions:
  - Prepare a series of analyte working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.

- Prepare an IS working solution by diluting the IS stock solution with the same 50:50 mixture to a final concentration of 100 ng/mL.

## Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for blanks, calibration standards (e.g., 1-500 ng/mL), and unknown samples.
- Pipette 50  $\mu$ L of human plasma into the appropriate tubes.
- For calibration standards, add 5  $\mu$ L of the corresponding analyte working solution. For all other samples (except the blank), add 5  $\mu$ L of the 50:50 methanol/water diluent.
- Add 10  $\mu$ L of the IS working solution (100 ng/mL) to all tubes except the blank. Add 10  $\mu$ L of the diluent to the blank.
- Add 200  $\mu$ L of acetonitrile to all tubes to precipitate plasma proteins.
- Vortex each tube for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer 100  $\mu$ L of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

## LC-MS/MS Conditions

- LC System: Standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
- Flow Rate: 0.4 mL/min.

- Injection Volume: 5  $\mu$ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Example MRM Transitions:
  - Chlorprothixene (Analyte): Q1: 316.1 -> Q3: 58.2
  - Chlorprothixene-d6 (IS): Q1: 322.1 -> Q3: 64.2

(Note: These transitions are predictive and must be optimized on the specific instrument being used. The parent ion (Q1) corresponds to the  $[M+H]^+$  of the free base. The product ion (Q3) for the analyte corresponds to the dimethylaminomethylene fragment, and for the IS, its deuterated equivalent.)

## Workflow Visualization



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Caption: LC-MS/MS workflow for quantifying Chlorprothixene.

## Data Analysis and Interpretation

The foundation of accurate quantification lies in the calibration curve. This is constructed by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the known concentration of each calibration standard. A linear regression model, often with a  $1/x^2$  weighting, is applied to the data. The concentration of Chlorprothixene in unknown samples is

then calculated by interpolating their measured peak area ratios from this regression line. The method's performance is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations, which must fall within established accuracy (e.g.,  $\pm 15\%$ ) and precision (e.g.,  $\leq 15\%$  CV) limits.

## Conclusion

Chlorprothixene-d6 HCl is a high-fidelity analytical tool essential for the rigorous demands of pharmaceutical research and development. Its properties as a stable isotope-labeled internal standard enable highly accurate, precise, and reliable quantification of the parent drug, Chlorprothixene, in biological systems. Understanding its chemical structure, the rationale for its deuteration, and the proper execution of analytical protocols allows scientists to generate high-quality data that can confidently support drug discovery, development, and clinical monitoring programs.

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